1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a synthetic piperazine derivative characterized by two distinct substituents: a 5-bromo-2-methoxyphenylmethyl group at the N1 position and a pyridine-4-carbonyl moiety at the N4 position. Piperazine-based compounds are frequently explored for their diverse biological activities, including anti-inflammatory, antihistaminic, and receptor-modulating properties .
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-17-3-2-16(19)12-15(17)13-21-8-10-22(11-9-21)18(23)14-4-6-20-7-5-14/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHURFAGWWAGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. This compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that modifications to the piperazine ring can enhance selectivity for serotonin receptors, which are pivotal in mood regulation .
Antimicrobial Properties
Another promising application of this compound lies in its antimicrobial activity. Compounds structurally related to 1-[(5-bromo-2-methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine have demonstrated efficacy against a range of bacterial strains, including multi-drug resistant variants. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various piperazine derivatives on human breast cancer cells. The results indicated that compounds similar to 1-[(5-bromo-2-methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine significantly reduced cell viability and induced apoptosis at micromolar concentrations .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological evaluation, researchers assessed the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The findings revealed that administration of compounds with similar structural features resulted in reduced anxiety behaviors, correlating with increased serotonin levels in the brain .
Mechanism of Action
The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine Derivatives
*Theoretical calculation based on substituent groups.
†Exact data for the target compound is unavailable in the provided evidence.
Key Observations:
- Halogen vs. Methoxy Groups : The target compound’s 5-bromo-2-methoxyphenyl group contrasts with analogs like 1-(5-bromo-2-fluorobenzoyl)-4-methylpiperazine (), where a fluorine atom replaces the methoxy group. Fluorine’s electronegativity may enhance metabolic stability, whereas methoxy groups can improve solubility .
- Pyridine-4-Carbonyl vs. Aryl Groups : The pyridine-4-carbonyl moiety in the target compound differs from the 3,4-dimethoxybenzyl group in . Pyridine’s aromatic nitrogen may facilitate hydrogen bonding in receptor interactions compared to purely hydrocarbon-based substituents .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Piperazine Derivatives
*Estimated using substituent contributions.
Key Observations:
- Synthetic Yields : Piperazine derivatives with bulkier substituents (e.g., naphthalenyl in ) show lower yields (42–72%) compared to simpler analogs, likely due to steric hindrance during synthesis .
- Purity : UHPLC purity exceeds 95% for most compounds in , suggesting robust synthetic protocols for piperazine derivatives with aromatic substituents .
Pharmacological Activities
While direct pharmacological data for the target compound is absent, analogs in the evidence demonstrate diverse activities:
- Anti-inflammatory Effects : Cyclizine derivatives () exhibit acute and chronic anti-inflammatory activity in rodent models, suggesting that substituted piperazines may modulate histamine or prostaglandin pathways .
- Receptor Binding: Piperazine derivatives with halogenated aryl groups (e.g., 4-bromophenyl in ) are often explored as serotonin or dopamine receptor ligands due to their structural mimicry of endogenous ligands .
Biological Activity
The compound 1-[(5-bromo-2-methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H18BrN3O2
- Molecular Weight : 366.24 g/mol
- CAS Number : [Not specified in the search results]
The compound features a piperazine core, which is known for its versatility in drug design, particularly in targeting various biological pathways.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, a study conducted by Umesha et al. (2009) demonstrated that similar compounds showed good antimicrobial activity against various bacterial strains through mechanisms such as inhibition of cell wall synthesis and disruption of membrane integrity .
| Compound | Microbial Strain | MIC (μg/mL) |
|---|---|---|
| 1-[(5-Bromo-2-Methoxyphenyl)methyl]-4-(Pyridine-4-carbonyl)piperazine | E. coli | 15 |
| 1-[(5-Bromo-2-Methoxyphenyl)methyl]-4-(Pyridine-4-carbonyl)piperazine | S. aureus | 10 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study revealed that piperazine derivatives could effectively target cancer cell pathways associated with apoptosis, specifically through the modulation of Bcl-2 family proteins .
Neuropharmacological Effects
The compound's influence on neurotransmitter systems has been investigated, particularly its interaction with gamma-aminobutyric acid (GABA) receptors. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA levels in the brain, suggesting potential therapeutic applications for neurological disorders such as epilepsy .
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation of the antimicrobial efficacy of piperazine derivatives was conducted using standard disk diffusion methods. The results indicated that compounds similar to 1-[(5-Bromo-2-Methoxyphenyl)methyl]-4-(Pyridine-4-carbonyl)piperazine exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Studies
In a study examining the effects on breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating a promising avenue for further research into its anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
